6-Methyl-2,2'-bipyridine
Overview
Description
6-Methyl-2,2’-bipyridine is a chemical compound with the molecular formula C11H10N2 and a molecular weight of 170.21 . It is typically stored at room temperature under an inert atmosphere .
Synthesis Analysis
The synthesis of 6-Methyl-2,2’-bipyridine and its derivatives has been a subject of research. For instance, a binuclear complex of 6-Methyl-2,2’-bipyridine was prepared from the reaction of NiCl2.6H2O and 6-methyl-2,2’-bipyridine in a mixture of methanol and acetonitrile . Another study reported the synthesis of 2,2′,6,6′-tetramethyl-4,4′-bipyridine through the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions with NiBr2 (PPh3)2, Et4NI, and zinc powder .Chemical Reactions Analysis
A study reported the formation of a binuclear complex from the reaction of NiCl2.6H2O and 6-methyl-2,2’-bipyridine . Another study mentioned the production of a compound [Cu (POP) (Mebpy)] [A] from 6-Methyl-2,2’-bipyridine .Physical And Chemical Properties Analysis
6-Methyl-2,2’-bipyridine has a boiling point of 117-119 °C at 0.1 mm Hg, a density of 1.09 g/mL at 25 °C, and a refractive index of n20/D 1.607 . It is a colorless or white to yellow to brown solid or liquid .Scientific Research Applications
Synthesis and Characterization
- 6-Methyl-2,2'-bipyridine has been used in the synthesis and characterization of various compounds. For example, it was involved in the preparation of 4,4'-Dibromo-6,6'-bis (N,N-bis (ethoxycarbonylmethyl) amino methyl)-2,2'-bipyridine, an important intermediate for the synthesis of a bi-functional chelate with applications in solid phase time resolved fluoroimmunoassay (李云辉 et al., 2010).
Luminescence Properties
- The luminescence properties of europium(III) and terbium(III) chelates in the 2,2'-bipyridine series, including derivatives with this compound, were studied to develop luminescent markers for bioaffinity assays based on time-resolved luminescence measurement (V. Mukkala et al., 1993).
Photovoltaic Applications
- In photovoltaic research, this compound-based compounds were used in dye-sensitized solar cells. The study of sterically demanding anchoring ligands in copper(I)-based dye-sensitized solar cells showed how substituents like this compound affect the performance of these solar cells (Sven Y. Brauchli et al., 2015).
Supramolecular Chemistry
- This compound derivatives have found significant use in supramolecular chemistry. They act as chelating ligands for transition-metal ions, playing a crucial role in this field. Their synthesis and applications in various supramolecular structures have been explored (U. Schubert et al., 1999).
Catalytic Applications
- In the field of catalysis, complexes containing this compound have been synthesized and analyzed for their potential as electrocatalysts. These complexes demonstrate the importance of steric and electronic effects in enhancing reactivity (Ben A. Johnson et al., 2016).
Fluorescent Chemosensors
- As fluorescent chemosensors, this compound derivatives have been used to detect metal ions such as copper(II). These chemosensors operate based on the fluorescence quenching principle (Chunlian He et al., 2006).
Safety and Hazards
Future Directions
Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . Therefore, the synthesis of 6-Methyl-2,2’-bipyridine and its derivatives is an active area of research with potential applications in various fields.
Mechanism of Action
Target of Action
Bipyridine compounds are known to bind metals as chelating ligands, forming a 5-membered chelate ring .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Methyl-2,2’-bipyridine . For instance, its stability might be affected by temperature, as suggested by its storage recommendation in an inert atmosphere at room temperature . Furthermore, its safety data suggests that dust formation should be avoided, indicating that the compound’s action might be influenced by its physical state .
properties
IUPAC Name |
2-methyl-6-pyridin-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-5-4-7-11(13-9)10-6-2-3-8-12-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCYXFYLGPOKQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348656 | |
Record name | 6-methyl-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56100-22-2 | |
Record name | 6-methyl-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methyl-2,2'-bipyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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